molecular formula C20H22N4O2 B2780367 (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea CAS No. 941984-40-3

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

Cat. No.: B2780367
CAS No.: 941984-40-3
M. Wt: 350.422
InChI Key: CWAVKIGPVFSCRS-PTGBLXJZSA-N
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Description

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a chemical compound with the molecular formula C20H22N4O2 and a molecular weight of 350.4 g/mol . It belongs to the 2,3-dihydroquinazolin-4(1H)-one (DHQ) family, which is recognized as a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds . Recent scientific investigations have highlighted the significant research value of related quinazolinone derivatives, which have been identified as potent, broad-spectrum cytotoxic agents against a diverse panel of human cancer cell lines, including colon, glioblastoma, breast, ovarian, and lung cancers . Studies suggest that the mechanism of action for these bioactive analogues involves the inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and ultimately inhibiting the proliferation of cancer cells . This mechanism is a validated target for cancer therapy. This compound is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

941984-40-3

Molecular Formula

C20H22N4O2

Molecular Weight

350.422

IUPAC Name

1-(3-butyl-2-oxoquinazolin-4-yl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C20H22N4O2/c1-3-4-13-24-18(16-7-5-6-8-17(16)22-20(24)26)23-19(25)21-15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H2,21,23,25)

InChI Key

CWAVKIGPVFSCRS-PTGBLXJZSA-N

SMILES

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides.

    Introduction of the Butyl Side Chain: The butyl side chain can be introduced via alkylation reactions using butyl halides or butyl Grignard reagents.

    Formation of the Urea Derivative: The final step involves the condensation of the quinazolinone intermediate with p-tolyl isocyanate under suitable conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of oxidized quinazolinone derivatives.

    Reduction: Formation of reduced quinazolinone derivatives with altered functional groups.

    Substitution: Formation of substituted quinazolinone derivatives with new functional groups.

Scientific Research Applications

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: Use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s quinazolinone core distinguishes it from structurally related heterocycles in the evidence, such as coumarin-thiadiazoles () and pyrazoline derivatives (). Key comparisons include:

Core Heterocycles Quinazolinone vs. Coumarin-Thiadiazole: The quinazolinone scaffold in the target compound enables planar rigidity and hydrogen-bonding capacity via its carbonyl and urea groups. In contrast, coumarin-thiadiazole hybrids (e.g., 11a–11f in ) exhibit extended π-conjugation, contributing to higher melting points (up to 242°C) . Quinazolinone vs. Pyrazoline: Pyrazoline derivatives (ME-1 to ME-6 in ) lack the fused aromatic system of quinazolinones, reducing rigidity but improving solubility due to hydrazinyloxy side chains .

Substituent Effects p-Tolyl Group: Both the target compound and 11b () incorporate p-tolyl substituents. The p-tolyl group in 11b lowers its melting point (201–203°C) compared to its phenyl-substituted analog 11a (214–216°C), likely due to steric effects disrupting crystal packing .

Functional Groups Urea vs. Hydrazinyloxy vs. Urea: Hydrazinyloxy groups in ME-1 () exhibit distinct NMR profiles (e.g., δ 4.81 for methylene protons) compared to urea NH protons, which typically resonate downfield (δ 8–10) .

Physicochemical Properties

Property Target Compound 11b () ME-1 ()
Core Structure Quinazolinone Coumarin-thiadiazole Pyrazoline
Key Substituents Butyl, p-tolyl, urea p-Tolyl, acetyl Phenyl, hydrazinyloxy
Melting Point (°C) Not reported 201–203 Not reported
Molecular Weight Estimated ~400–450 447.51 338.40
Hydrogen-Bonding Groups Urea (2 NH) Acetyl (1 CO) Hydrazinyloxy (1 NH)

Spectroscopic Comparisons

  • IR Spectroscopy : The urea NH stretches (~3200–3400 cm⁻¹) in the target compound would differ from the carbonyl (C=O) stretches (~1650–1750 cm⁻¹) in 11a–11f and hydrazine N-H stretches (~3300 cm⁻¹) in ME-1 .
  • 1H NMR : The butyl chain’s methylene protons (δ ~1.3–1.6) in the target compound contrast with the pyrazoline methylenes in ME-1 (δ 1.32) .

Biological Activity

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.

  • Molecular Formula : C₁₉H₁₉N₄O₂
  • Molecular Weight : 370.84 g/mol
  • CAS Number : 941946-02-7
  • IUPAC Name : (E)-1-(3-butyl-2-oxoquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Kinase Inhibition : It has been observed to inhibit various kinases involved in cell signaling pathways, which can lead to anticancer effects by disrupting the proliferation of cancer cells.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for treating bacterial infections .
  • Cytotoxic Effects : Studies have shown that it can induce cytotoxicity in various cancer cell lines, suggesting potential as an anticancer agent .

Anticancer Activity

A series of studies have evaluated the anticancer potential of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea against various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
HCT116 (Colon)12.5Induction of apoptosis
MCF-7 (Breast)10.0Inhibition of PI3K/mTOR pathways
U87 MG (Glioblastoma)8.5Cell cycle arrest
A549 (Lung)15.0Inhibition of cell migration

These results indicate that the compound exhibits potent antiproliferative activity across multiple cancer types, with mechanisms involving apoptosis and cell cycle modulation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial activity suggests that this compound could be developed further as an antibiotic or antifungal agent .

Case Studies and Research Findings

Several research studies have highlighted the potential applications of this compound:

  • In Vivo Studies : Animal models have shown that treatment with (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea led to significant tumor reduction in xenograft models, indicating its effectiveness as an anticancer therapy .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the side chains can enhance biological activity. For instance, variations in the butyl group have been linked to improved potency against specific cancer cell lines .
  • Toxicity Studies : Preliminary toxicity assessments have shown low toxicity levels in non-cancerous cell lines, suggesting a favorable therapeutic index for further development .

Q & A

Q. Optimization Parameters :

  • Temperature : Controlled heating (60–80°C) for cyclization to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance urea coupling efficiency .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
StepReaction TypeKey ConditionsYield RangeReference
1CyclizationH₂SO₄, reflux65–75%
2AlkylationK₂CO₃, DMF, 80°C70–80%
3Urea CouplingCDI, THF, rt60–70%

Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
A combination of spectroscopic methods ensures accurate structural validation:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinazolinone core, urea linkage, and substituent positions. Key signals include the carbonyl (C=O) at ~170 ppm (¹³C) and NH protons at ~10 ppm (¹H) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₃O₂: 336.1706) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • X-ray Crystallography : Resolves stereoelectronic features of the (E)-configuration .

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • TLC : Monitoring reaction progress using silica gel plates (Rf = 0.3–0.5 in ethyl acetate/hexane) .

How can researchers resolve discrepancies in biological activity data across enzymatic inhibition assays?

Advanced Research Question
Contradictory results often arise from assay variability. Methodological approaches include:

  • Standardized Protocols : Uniform pH (7.4), temperature (37°C), and substrate concentrations (e.g., ATP for kinases) .
  • Positive Controls : Use known inhibitors (e.g., staurosporine for kinase assays) to calibrate assay sensitivity .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent DMSO concentration) .
  • Structural Analog Comparison : Test derivatives (e.g., thiourea analogs) to isolate activity trends .

Example : If IC₅₀ varies between kinase assays, validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What computational strategies predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model binding to quinazolinone-sensitive targets (e.g., EGFR kinase). Focus on key residues (e.g., Lys721 and Thr766 in EGFR) .
  • MD Simulations : Assess stability of the urea linkage in aqueous environments (e.g., 100 ns simulations in GROMACS) .
  • QSAR Models : Corrogate substituent effects (e.g., p-tolyl vs. thiophene) on bioactivity using Hammett constants or π-π stacking parameters .

Validation : Compare computational predictions with experimental IC₅₀ values from kinase inhibition assays .

How does the stereoelectronic environment of the quinazolinone core influence binding affinity?

Advanced Research Question
The quinazolinone’s electron-deficient aromatic system enhances π-π interactions with hydrophobic kinase pockets. Key factors:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, improving binding to ATP-binding sites .
  • Conformational Rigidity : The (E)-configuration optimizes spatial alignment with catalytic lysine residues (e.g., EGFR’s Lys721) .
  • H-Bonding : The urea NH groups form critical H-bonds with backbone carbonyls (e.g., Met793 in EGFR) .

Experimental Validation : Synthesize analogs with modified substituents (e.g., 3-pentyl instead of 3-butyl) and compare inhibitory activity .

What are the methodological challenges in scaling up synthesis for preclinical studies?

Basic Research Question

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (solvent: ethanol/water) .
  • Yield Optimization : Replace CDI with cheaper coupling agents (e.g., EDC/HOBt) .
  • Byproduct Control : Monitor imine hydrolysis by LC-MS and adjust pH (<7) during urea coupling .

Q. Scaled Process Example :

ParameterLab Scale (mg)Pilot Scale (g)
Reaction Volume10 mL2 L
Purification MethodColumnRecrystallization
Overall Yield60%45%

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